An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol
An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-nitrosophenol (CAS No. 19628-76-3), targeting researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, spectroscopic data, and toxicological information. Due to the limited availability of specific experimental data for 3,5-Dimethyl-4-nitrosophenol, this guide also includes relevant information on the closely related compound, 3,5-Dimethyl-4-nitrophenol, for comparative purposes, and discusses general principles applicable to nitrosophenols.
Chemical and Physical Properties
3,5-Dimethyl-4-nitrosophenol is an aromatic organic compound. It is important to distinguish it from the more commonly documented 3,5-Dimethyl-4-nitrophenol. The "nitroso" group (-N=O) in the target compound imparts distinct chemical reactivity compared to the "nitro" group (-NO2).
Data Presentation
The following table summarizes the available quantitative data for 3,5-Dimethyl-4-nitrosophenol and its nitro analogue.
| Property | 3,5-Dimethyl-4-nitrosophenol | 3,5-Dimethyl-4-nitrophenol |
| CAS Number | 19628-76-3[1] | 5344-97-8[2][3][4][5] |
| Molecular Formula | C₈H₉NO₂[1] | C₈H₉NO₃[2][3][4][5] |
| Molecular Weight | 151.16 g/mol [1] | 167.16 g/mol [2][3][5] |
| Appearance | Light yellow to light brown crystal or crystalline powder | Solid[2] |
| Melting Point | Not available | 107-108 °C[4] |
| Boiling Point | Not available | 311.8 °C at 760 mmHg[4] |
| pKa | Data not available | 8.245 (at 25°C)[4] |
| LogP | 1.7 (Computed)[1] | 2.1 (Computed)[3] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitrosophenol
This protocol is a representative method based on the general nitrosation of phenols.
Materials:
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3,5-Dimethylphenol
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Sodium nitrite (NaNO₂)
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Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Crushed ice
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Distilled water
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Ethanol
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Beakers
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
Dissolution of Phenol: Dissolve 3,5-dimethylphenol in a suitable solvent, such as a mixture of ethanol and water, in a beaker placed in an ice bath.
-
Preparation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite in cold water.
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Reaction Setup: Cool the solution of 3,5-dimethylphenol to 0-5 °C using the ice bath and with continuous stirring.
-
Nitrosation: Slowly add the sodium nitrite solution dropwise to the acidic phenol solution. The acid required for the generation of nitrous acid should be present in the phenol solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of nitrous acid and minimize side reactions.
-
Reaction Time: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The formation of a colored precipitate may be observed.
-
Isolation of Product: Isolate the crude 3,5-Dimethyl-4-nitrosophenol by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.
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Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified 3,5-Dimethyl-4-nitrosophenol.
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Drying: Dry the purified crystals in a desiccator.
Synthesis of 3,5-Dimethyl-4-nitrophenol
For comparative purposes, a documented synthesis of 3,5-Dimethyl-4-nitrophenol involves the nitration of 3,5-dimethylphenol. In one method, 3,5-dimethylphenol is dissolved in methanesulfonic acid and cooled to 0°C. Sodium nitrate is then added portion-wise, and the reaction mixture is stirred for 18 hours before being poured into ice water. The product is then extracted with ethyl acetate and purified by column chromatography.[6]
Spectroscopic and Spectrometric Analysis
Spectroscopic data is crucial for the structural elucidation and characterization of 3,5-Dimethyl-4-nitrosophenol.
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Mass Spectrometry (MS): GC-MS data for 3,5-Dimethyl-4-nitrosophenol is available, which can be used to determine its molecular weight and fragmentation pattern.[1]
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Infrared (IR) Spectroscopy: A vapor phase IR spectrum for 3,5-Dimethyl-4-nitrosophenol is also reported to be available.[1] This would show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the methyl and aromatic groups, C=C stretches of the aromatic ring, and the N=O stretch of the nitroso group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for 3,5-Dimethyl-4-nitrosophenol were not found in the reviewed literature. For the related compound, 3,5-Dimethyl-4-nitrophenol, ¹³C NMR spectral data is available.[3]
Biological Activity and Toxicology
The biological and toxicological profile of 3,5-Dimethyl-4-nitrosophenol is not extensively documented. However, information from its GHS classification and data on related compounds can provide insights.
Toxicological Summary
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Acute Toxicity: 3,5-Dimethyl-4-nitrosophenol is classified as toxic if swallowed (Acute Toxicity, Oral: Category 3).[1]
-
Eye Irritation: It is also classified as causing serious eye irritation (Eye Irritation: Category 2).[1]
For the related compound, 3-methyl-4-nitrophenol, the oral LD50 in male rats is 2300 mg/kg, and in female rats is 1200 mg/kg.[7] It has also been shown to induce apoptosis in nasal epithelial cells.[2]
Mechanism of Action and Biological Relevance
Nitro and nitroso aromatic compounds are known for a wide range of biological activities, including antibacterial, antifungal, and antineoplastic effects.[8] The biological activity of these compounds is often attributed to the bioreduction of the nitro or nitroso group to form reactive intermediates, such as nitroso and superoxide species.[8] These reactive species can covalently bind to cellular macromolecules like DNA, leading to cellular damage and cell death.[8]
While direct enzymatic studies on 3,5-Dimethyl-4-nitrosophenol are limited, research on structurally similar compounds like 3-methyl-4-nitrophenol has shown their interaction with enzymes such as monooxygenases and reductases in microbial degradation pathways.[2]
Mandatory Visualizations
Synthesis Pathway of 3,5-Dimethyl-4-nitrosophenol
Caption: Synthesis of 3,5-Dimethyl-4-nitrosophenol via nitrosation of 3,5-Dimethylphenol.
General Mechanism of Bioactivation for Nitroaromatic Compounds
Caption: Bioactivation pathway of nitroaromatic compounds leading to cellular damage.
References
- 1. 3,5-Dimethyl-4-nitrosophenol | C8H9NO2 | CID 236019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]
- 3. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethyl-4-nitrophenol|lookchem [lookchem.com]
- 5. escientificsolutions.com [escientificsolutions.com]
- 6. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]





